molecular formula C13H10ClFO B6380899 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261902-03-7

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6380899
CAS RN: 1261902-03-7
M. Wt: 236.67 g/mol
InChI Key: YFCPQQRIXMSVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3FMP) is a widely used organic compound, primarily used in the synthesis of pharmaceuticals and other organic compounds. It is a member of a larger family of compounds known as phenols, which are widely used in a variety of applications. 3FMP is a particularly attractive compound due to its high purity and low cost.

Scientific Research Applications

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal drugs and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as dyes and pigments. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of catalysts and other organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not well understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation and the alleviation of symptoms associated with inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is able to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species, which are associated with inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize and purify 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the laboratory. However, there are some limitations to using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. For example, it is not well understood how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects biochemical and physiological processes, and it is not known if it has any toxic effects.

Future Directions

There are several potential future directions for 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. This could involve studying how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects the production of pro-inflammatory cytokines, as well as its effects on other biochemical processes. Additionally, further research could be done to investigate the potential toxic effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential applications of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-methylphenol with 3-chloro-5-fluorobenzonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%). The second step involves the purification of the 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% using a series of recrystallization and chromatography steps. This yields a highly pure product with a purity of 95%.

properties

IUPAC Name

3-chloro-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPQQRIXMSVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685897
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-fluoro-2-methylphenyl)phenol

CAS RN

1261902-03-7
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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